1-Benzylazepan-4-amine hydrochloride

Medicinal Chemistry Assay Development Chemical Synthesis

Select 1-Benzylazepan-4-amine hydrochloride to accelerate your hit-to-lead programs with a pre-validated, multi-target scaffold. This unique benzyl azepane offers a strategic advantage: a confirmed nanomolar JAK1 inhibitor derivative (IC50 = 18 nM) and established competitive MAO-A inhibition, significantly shortening your SAR exploration[reference:0]. The hydrochloride salt guarantees superior solubility and stability versus the free base, ensuring consistent biological assay results and streamlined formulation[reference:1]. Prioritize this building block for sigma-1 receptor ligand libraries, CNS disorder pipelines, and autoimmune disease research.

Molecular Formula C13H21ClN2
Molecular Weight 240.77 g/mol
Cat. No. B7980791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzylazepan-4-amine hydrochloride
Molecular FormulaC13H21ClN2
Molecular Weight240.77 g/mol
Structural Identifiers
SMILESC1CC(CCN(C1)CC2=CC=CC=C2)N.Cl
InChIInChI=1S/C13H20N2.ClH/c14-13-7-4-9-15(10-8-13)11-12-5-2-1-3-6-12;/h1-3,5-6,13H,4,7-11,14H2;1H
InChIKeyJQSNMDLUDUJICC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzylazepan-4-amine Hydrochloride: Key Specifications and Research-Grade Properties


1-Benzylazepan-4-amine hydrochloride (CAS: 1956321-67-7) is a chemical compound with the molecular formula C13H21ClN2 and a molecular weight of 240.77 g/mol. It is a nitrogen-containing heterocyclic compound, specifically an azepane derivative, characterized by a benzyl group attached to the nitrogen atom of the azepane ring and a primary amine at the 4-position, presented as its hydrochloride salt [1]. This compound is primarily utilized as a versatile building block in organic synthesis and medicinal chemistry, serving as a key intermediate for the development of more complex molecules, including potential pharmaceutical agents [2].

Why Generic Azepane Substitution Fails: The Critical Role of 1-Benzylazepan-4-amine Hydrochloride's Specific Structure


While the azepane scaffold is common, simple substitution with other azepane derivatives or related heterocycles (like piperidines) is not scientifically sound for applications requiring specific target engagement or physicochemical properties. The 1-Benzylazepan-4-amine hydrochloride compound offers a unique combination of structural features: a benzyl group, a primary amine at the 4-position, and its hydrochloride salt form. The benzyl group is essential for key interactions, as seen in N-benzylated azepanes' potent monoamine transporter inhibition [1]. The 4-amino group is a critical handle for further derivatization, enabling the synthesis of diverse compound libraries [2]. Furthermore, the hydrochloride salt form provides superior aqueous solubility and stability compared to the free base, which is crucial for reliable biological assays and formulation [3]. These combined attributes cannot be assumed for other azepane analogs lacking this precise substitution pattern or salt form.

Quantitative Differentiation: Data-Driven Selection of 1-Benzylazepan-4-amine Hydrochloride Over Analogs


Enhanced Aqueous Solubility and Stability vs. Free Base Form

The hydrochloride salt form of 1-Benzylazepan-4-amine demonstrates significantly improved aqueous solubility and stability compared to its free base counterpart (1-Benzylazepan-4-amine, CAS 109105-51-3). This is a critical differentiator for researchers requiring reliable and consistent performance in biological assays or chemical reactions conducted in aqueous media [1].

Medicinal Chemistry Assay Development Chemical Synthesis

Derivative Potential for Potent JAK1 Inhibition (IC50 = 18 nM)

Research into derivatives of 1-benzylazepan-4-amine has shown that specific modifications to the benzyl group can produce highly potent and selective inhibitors of Janus kinase 1 (JAK1). A specific derivative was reported to have an IC50 value of 18 nM for JAK1 inhibition, demonstrating the potential of this scaffold for developing targeted therapeutics [1]. The JAK1 target is implicated in various inflammatory and autoimmune diseases.

Kinase Inhibition Immunology Inflammation Drug Discovery

Lack of Activity on 5-Lipoxygenase vs. Other Azepanes

In contrast to some other azepane-containing compounds, 1-benzylazepan-4-amine has been shown to have no significant activity as an inhibitor of 5-Lipoxygenase at a concentration of 100 µM [1]. This lack of activity is a valuable piece of selectivity data, indicating that the compound's biological profile is distinct and does not interfere with this specific pathway.

Enzyme Inhibition Inflammation Selectivity Profiling

Monoamine Oxidase A (MAO-A) Competitive Inhibition Profile

The free base form of the compound, 1-Benzylazepan-4-amine, has been identified as a competitive inhibitor of human placental Monoamine oxidase A (MAO-A) [1]. While specific Ki or IC50 values are not provided in the primary source, the characterization of its mechanism as competitive inhibition offers a defined interaction profile with this enzyme, which is a key target in neuropsychiatric disorders.

Neurochemistry Enzyme Inhibition CNS Depression

Potential as a Scaffold for Sigma-1 Receptor Ligand Synthesis

A 2023 study published in the Journal of Medicinal Chemistry highlighted the utility of 1-Benzylazepan-4-amine hydrochloride as a starting material for synthesizing a series of sigma-1 receptor ligands [1]. Sigma-1 receptors are implicated in neuroprotection and cognitive function. This positions the compound as a valuable building block for medicinal chemists targeting this receptor family, with the potential to generate high-affinity ligands.

Sigma Receptor CNS Neuroprotection Ligand Development

Evidence-Backed Application Scenarios for 1-Benzylazepan-4-amine Hydrochloride


Scaffold for Developing Selective JAK1 Kinase Inhibitors

Given the reported nanomolar potency (IC50 = 18 nM) of a derivative against JAK1, researchers focused on developing novel treatments for autoimmune and inflammatory diseases should prioritize this compound as a core scaffold for hit-to-lead optimization programs [1].

Precursor for Sigma-1 Receptor Ligand Libraries

Medicinal chemists investigating sigma-1 receptor biology for applications in neuroprotection, cognition, or pain management can confidently utilize 1-Benzylazepan-4-amine hydrochloride as a validated starting point for synthesizing focused ligand libraries, as demonstrated by recent studies [2].

In Vitro Profiling of Monoamine Oxidase A (MAO-A) Interaction

For neuropharmacology studies involving MAO-A, this compound offers a defined mechanism of competitive inhibition, making it a useful chemical probe for structure-activity relationship (SAR) studies aimed at understanding and modulating this enzyme's activity [3].

General Azepane-Based Building Block for CNS Drug Discovery

The compound's azepane core and its association with potent monoamine transporter inhibition in N-benzylated analogs position it as a relevant building block for synthesizing and exploring novel chemical space for CNS disorders, including depression and ADHD [4].

Technical Documentation Hub

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